2-[2-(4-Chlorophenyl)ethyl]benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10270-26-5 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
UBUZLRHPRZEADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 2 4 Chlorophenyl Ethyl Benzonitrile
Strategic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation for the Core Structure
The fundamental challenge in synthesizing 2-[2-(4-Chlorophenyl)ethyl]benzonitrile lies in the precise and efficient coupling of its two aromatic components via a flexible ethylene (B1197577) bridge. This requires a multi-step approach involving the preparation of suitably functionalized precursors for each moiety, followed by a key bond-forming reaction to link them.
The synthesis of the (4-chlorophenyl)ethyl portion of the molecule begins with commercially available starting materials, which are then functionalized to enable subsequent coupling reactions. A common precursor is 2-(4-chlorophenyl)ethanol (B160499). One route to this alcohol starts with 4-chloroacetophenone, which is converted to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction, followed by reduction with sodium borohydride (B1222165) in the presence of iodine to yield the desired alcohol. google.com
Once 2-(4-chlorophenyl)ethanol is obtained, the hydroxyl group must be converted into a better leaving group for alkylation or coupling reactions. This is typically achieved by converting the alcohol to an alkyl halide, such as 2-(4-chlorophenyl)ethyl bromide. nist.gov This transformation renders the ethyl group electrophilic and ready for C-C bond formation with a nucleophilic partner derived from the benzonitrile (B105546) moiety.
The nitrile group is a versatile functional group that can be introduced onto an aromatic ring through several established methods. wikipedia.org For the synthesis of the target molecule, the cyano group must be positioned ortho to the eventual ethylene bridge.
Traditional methods for this transformation include the Rosenmund-von Braun reaction , which involves treating an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. organic-chemistry.orgsynarchive.comwikipedia.orgchem-station.com While effective, this reaction often requires harsh conditions and product purification can be challenging. organic-chemistry.org
A more contemporary and widely used approach is palladium-catalyzed cyanation . This method offers milder reaction conditions and greater functional group tolerance. nih.govrsc.org In these reactions, an aryl halide (e.g., 2-bromotoluene (B146081) or a derivative) is coupled with a cyanide source in the presence of a palladium catalyst. nih.govrsc.orgnih.gov To mitigate the high toxicity of simple cyanide salts like KCN or NaCN, less toxic alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or copper(I) thiocyanate (B1210189) (CuSCN) have been successfully employed. nih.govacs.orgrsc.org Researchers have also developed cyanide-free protocols, using reagents like formamide (B127407) as the source of the cyano group. chemistryviews.orgresearchgate.net
| Reaction | Cyanide Source | Catalyst | Key Features |
| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | None (Stoichiometric CuCN) | High temperatures required; purification can be difficult. organic-chemistry.orgchem-station.com |
| Palladium-Catalyzed | KCN, NaCN, Zn(CN)2 | Palladium complexes (e.g., Pd(OAc)2) | Milder conditions, broad scope, but uses highly toxic reagents. nih.gov |
| "Green" Pd-Catalyzed | K4[Fe(CN)6], CuSCN | Palladium complexes | Uses less toxic, inexpensive, and safer cyanide sources. nih.govacs.org |
| Cyanide-Free | Formamide | Palladium acetate/Xantphos | Avoids traditional toxic cyanide reagents entirely. chemistryviews.orgresearchgate.net |
The central C(sp²)–C(sp³) bond that forms the ethylene bridge is the lynchpin of the synthesis. This can be achieved through several cross-coupling strategies, which have largely superseded older methods like Friedel-Crafts alkylation due to their superior control over regioselectivity.
Negishi coupling is a powerful method for this purpose, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgnih.govrsc.org In a plausible route to the target molecule, a 2-(4-chlorophenyl)ethylzinc halide could be coupled with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile). This reaction is known for its high functional group tolerance, including tolerance for nitriles. organic-chemistry.org
Another premier method is the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netlibretexts.orgyoutube.com The synthesis could involve coupling a 2-(4-chlorophenyl)ethyl boronic acid or ester with 2-bromobenzonitrile. While the coupling of primary alkylboron compounds is well-established, it can be challenging and requires specific catalytic systems to avoid side reactions. researchgate.net
Catalytic Systems and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry prioritizes the use of efficient catalytic systems and methodologies that align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netpreprints.orginovatus.es
The success of cross-coupling reactions for forming the aryl-alkyl linkage depends critically on the catalyst system, which typically consists of a metal precursor and a supporting ligand.
Palladium-based catalysts are the most common for both Negishi and Suzuki couplings. The choice of phosphine (B1218219) ligand is crucial. For instance, in the Negishi coupling of secondary alkylzinc halides with aryl bromides, biaryldialkylphosphine ligands such as CPhos have been shown to be highly effective in promoting the desired reaction and suppressing side reactions like β-hydride elimination. organic-chemistry.orgnih.govmit.edu
Nickel-based catalysts offer a more cost-effective and earth-abundant alternative to palladium and are particularly effective in Negishi couplings.
The general catalytic cycle for these reactions involves three key steps: (1) oxidative addition of the aryl halide to the low-valent metal center, (2) transmetalation, where the alkyl group is transferred from zinc or boron to the metal catalyst, and (3) reductive elimination, which forms the new C-C bond and regenerates the active catalyst. libretexts.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Example) |
| Negishi | Alkylzinc Halide | Aryl Halide | Pd(OAc)2 / CPhos Ligand organic-chemistry.org |
| Suzuki-Miyaura | Alkylboronic Acid/Ester | Aryl Halide | PdCl2(dppf) / Base (e.g., K3PO4) researchgate.net |
| Hiyama | Organosilane | Aryl Halide | Pd(OAc)2 / TBAF |
To improve reaction efficiency and reduce environmental impact, modern techniques such as microwave irradiation are increasingly employed. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. eurjchem.comeurekaselect.comnih.gov
This technology has been successfully applied to the synthesis of various nitrile-containing compounds. For example, the conversion of aromatic aldehydes to nitriles can be achieved in minutes under microwave irradiation. eurjchem.com One-pot syntheses of organonitriles using recyclable magnetite (Fe3O4) nanoparticles as a catalyst in water under microwave heating have also been reported, highlighting a highly green approach. ingentaconnect.com
Solvent-free, or "neat," reaction conditions represent another tenet of green chemistry. Protocols for the cyanation of aryl halides have been developed that use formamide as both the cyanide source and the solvent, eliminating the need for additional volatile organic compounds. researchgate.net These greener alternatives are particularly attractive for the synthesis of benzonitrile derivatives, offering pathways that are not only faster but also more environmentally benign. nih.govrsc.org
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Hours | Moderate to High | Higher energy use, solvent waste. nih.gov |
| Microwave-Assisted | Minutes | Often Higher | Reduced energy use, faster throughput. eurjchem.comnih.gov |
| Solvent-Free | Variable | Good to Excellent | Eliminates volatile organic solvent waste. researchgate.net |
Use of Ionic Liquids and Other Green Solvents in Synthesis
While specific literature on the synthesis of this compound using green solvents is not extensively detailed, the principles of green chemistry as applied to the synthesis of benzonitriles and related compounds offer significant insights. Green chemistry aims to design chemical processes that are environmentally benign, economically viable, and socially responsible. Key to this is the use of alternative solvents to replace volatile, toxic, and hazardous organic solvents.
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for nitrile synthesis. rsc.orgrsc.orgresearchgate.net For instance, in the synthesis of benzonitrile from benzaldehyde (B42025), an ionic liquid like 1-sulfobutyl pyridine (B92270) hydrosulfate ([HSO₃-b-Py]·HSO₄) can serve multiple roles as a co-solvent, catalyst, and phase-separation agent. rsc.orgnih.gov This approach eliminates the need for metal salt catalysts and simplifies product separation, as the ionic liquid can be easily recovered and recycled after the reaction. rsc.orgnih.gov One study demonstrated that under optimal conditions using an ionic liquid, the conversion of benzaldehyde to benzonitrile reached 100% yield. nih.gov This methodology is applicable to a variety of aromatic and aliphatic nitriles, suggesting its potential for a more sustainable synthesis of this compound. rsc.orgnih.gov
The key advantages of using ionic liquids in such syntheses include:
Recyclability: ILs can be easily separated from the product and reused, reducing waste. nih.gov
Catalytic Activity: They can act as both the solvent and the catalyst, simplifying the reaction setup. rsc.org
Reduced Environmental Impact: Eliminates the need for volatile organic compounds (VOCs) and often hazardous metal catalysts. rsc.org
Post-Synthetic Derivatization and Functional Group Transformations
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the nitrile group, the 4-chlorophenyl ring, or the benzonitrile ring and its adjacent benzylic position.
The nitrile group is a versatile functional group capable of undergoing various transformations. researchgate.netresearchgate.net
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. chemistrysteps.com This two-stage process first converts the nitrile to an amide intermediate, which is then further hydrolyzed. organicchemistrytutor.comchemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen is first protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water, leading to an imidic acid intermediate that tautomerizes to the amide. chemistrysteps.comchemistrysteps.com Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.comyoutube.compressbooks.pub
Reduction: The nitrile group can be reduced to a primary amine (containing a -CH₂NH₂ group). Common and powerful reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine intermediate which is then further reduced to the amine. chemistrysteps.comyoutube.com Catalytic hydrogenation using catalysts like Raney nickel is also an effective method. wikipedia.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. chemistrysteps.comwikipedia.org
Cycloaddition Reactions: Nitriles and their derivatives, such as nitrile oxides, are valuable components in 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net These reactions are powerful methods for constructing five-membered heterocyclic rings like isoxazolines and 1,2,4-oxadiazoles. researchgate.netbeilstein-journals.org For example, an aryl nitrile oxide can be generated in situ and reacted with a dipolarophile (like an alkene or alkyne) to form the corresponding cycloadduct. beilstein-journals.orgbeilstein-journals.org This highlights the potential to use the nitrile functionality as a building block for more complex heterocyclic structures. rsc.orgacs.org
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | organicchemistrytutor.comchemistrysteps.com |
| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Heat | Carboxylate Salt | chemistrysteps.comyoutube.com |
| Reduction to Primary Amine | 1) LiAlH₄, 2) H₂O | Primary Amine | chemistrysteps.com |
| Reduction to Aldehyde | 1) DIBAL-H, 2) H₂O | Aldehyde | wikipedia.org |
| [3+2] Cycloaddition | Generated Nitrile Oxide + Alkene | Isoxazoline Ring | beilstein-journals.orgbeilstein-journals.org |
Halogen Exchange: The chlorine atom on the phenyl ring can potentially be exchanged for another halogen. While the classic Finkelstein reaction is generally ineffective for aryl halides, modern catalytic methods have been developed. semanticscholar.org Nickel-catalyzed and palladium-catalyzed systems, for example, can facilitate the exchange of aryl chlorides for other halides, significantly expanding the synthetic utility of these compounds. researchgate.netnih.govthieme-connect.com
Aromatic Substitution Reactions: The 4-chlorophenyl ring can undergo further electrophilic aromatic substitution. The chlorine atom is a deactivating substituent, meaning the ring is less reactive than benzene (B151609) itself. msu.edu However, it is an ortho-, para-director. Since the para position is already occupied by the ethylbenzonitrile group, further substitution will be directed to the positions ortho to the chlorine atom. uomustansiriyah.edu.iqlibretexts.org
Benzylic Functionalization: The methylene (B1212753) (-CH₂-) group adjacent to the benzonitrile ring is a benzylic position, which is susceptible to functionalization. Methods for benzylic C-H functionalization include oxidation to form a carbonyl group, which is a fundamental transformation in organic synthesis. nih.gov Electrochemical methods have also been developed for the direct carbamoylation or cyanation of benzylic C-H bonds. semanticscholar.org Furthermore, metallaphotoredox catalysis provides a mild approach for the diversification of alkylbenzenes at the benzylic position. rsc.org These strategies allow for the introduction of new functional groups at this site, converting simple alkyl arenes into more valuable products. rsc.orgchemrxiv.org
Aromatic Substitutions on the Benzonitrile Ring: The benzonitrile ring itself can also undergo electrophilic aromatic substitution. lkouniv.ac.inmasterorganicchemistry.commasterorganicchemistry.com The nitrile (-CN) group is a deactivating and meta-directing substituent. libretexts.org Therefore, incoming electrophiles will preferentially add to the positions meta to the nitrile group. The directing influence of the 2-[2-(4-chlorophenyl)ethyl] substituent would also need to be considered in determining the final regiochemical outcome.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.
While specific mechanistic studies for this exact molecule are scarce, the general mechanisms for the key reaction types provide a solid framework.
Friedel-Crafts Alkylation: A plausible synthetic route to the parent structure involves a Friedel-Crafts alkylation reaction. The mechanism proceeds through the formation of a carbocation electrophile. youtube.comyoutube.com This carbocation is then attacked by the π-electrons of the aromatic ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. mt.com This intermediate is resonance-stabilized. The reaction is completed by a deprotonation step, which restores the aromaticity of the ring. mt.com
Nitrile Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves the formation of a protonated nitrile as a key intermediate. This enhances the electrophilicity of the carbon, facilitating the attack by water. In base-catalyzed hydrolysis, the reaction proceeds through a transition state where the hydroxide nucleophile attacks the nitrile carbon, forming a negatively charged nitrogen intermediate. youtube.compressbooks.pub
Nitrile Reduction with Metal Hydrides: The reduction of a nitrile with a reagent like LiAlH₄ involves distinct intermediates. The initial nucleophilic attack by a hydride ion forms an imine salt intermediate. chemistrysteps.com This is followed by a second hydride addition to the imine, leading to a dianion intermediate which, upon aqueous workup, yields the primary amine. youtube.comyoutube.com
1,3-Dipolar Cycloaddition: These reactions are generally considered to be concerted, meaning bond formation occurs in a single step through a cyclic transition state. beilstein-journals.org The stereochemistry of the dipolarophile is typically retained in the product. beilstein-journals.org
Advanced Spectroscopic and Crystallographic Studies for Structural and Mechanistic Elucidation of 2 2 4 Chlorophenyl Ethyl Benzonitrile and Its Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Characterization of Functional Groups and Molecular Vibrations
The FT-IR and FT-Raman spectra are expected to be dominated by characteristic vibrations of the nitrile group, the substituted benzene (B151609) rings, and the ethyl bridge. The C≡N stretching vibration of the benzonitrile (B105546) moiety typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. sphinxsai.com The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear in the 2850-2960 cm⁻¹ range. researchgate.net
Vibrations associated with the carbon-carbon stretching within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent on one of the phenyl rings will influence the vibrational frequencies, and a characteristic C-Cl stretching mode is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. semanticscholar.org The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings. nih.gov
A detailed assignment of the vibrational modes can be supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.gov By comparing the experimental spectra with the calculated values for related structures, a confident assignment of the observed bands can be made.
Conformational Analysis and Detection of Intermolecular Interactions
The conformational flexibility of 2-[2-(4-Chlorophenyl)ethyl]benzonitrile primarily arises from the rotation around the C-C single bonds of the ethyl bridge. This rotation dictates the relative orientation of the two aromatic rings. Intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, are expected to play a significant role in the molecular packing in the solid state. nih.gov
In the absence of strong hydrogen bonding capabilities, the crystal structure is likely to be governed by weaker interactions like C-H···π interactions. nih.gov The dihedral angle between the two benzene rings is a key conformational parameter. In a related compound, 2-[4-(azidomethyl)phenyl]benzonitrile, the dihedral angle between the benzene rings was found to be 46.41 (7)°. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance between the two bulky aromatic groups. Dynamic NMR studies on substituted piperazines have demonstrated how rotational conformers can be identified, and similar techniques could potentially be applied here to study conformational changes in solution. beilstein-journals.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Analysis of Electronic Transitions, Conjugation Effects, and Chromophoric Properties
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorptions arising from π→π* transitions within the aromatic rings. The benzonitrile and chlorophenyl moieties act as the primary chromophores. Benzonitrile itself exhibits weak absorption bands in the near ultraviolet region. nist.gov
The presence of the chlorine substituent and the alkyl chain connecting the two rings will influence the electronic transitions. The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. However, the ethyl bridge largely isolates the two aromatic systems, preventing significant electronic conjugation between them. This lack of conjugation is expected to result in a UV-Vis spectrum that is a superposition of the spectra of its constituent chromophores, rather than a spectrum showing a single, highly conjugated system. Studies on chlorinated biphenyls have shown that the degree of substitution and steric hindrance can significantly affect the UV spectra. nih.gov
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. The fluorescence properties of related fluorophenyl substituted compounds have been studied, showing that the emission characteristics are influenced by the substituents and the solvent environment. nih.gov For this compound, fluorescence, if observed, would likely originate from the benzonitrile or chlorophenyl moiety.
Solvent Effects on Spectroscopic Properties and Molecular Polarity
The polarity of the solvent can have a noticeable effect on the position and intensity of the absorption and emission bands. In polar solvents, polar molecules are stabilized, which can lead to shifts in the energy levels of the ground and excited states. For molecules with a significant dipole moment, a bathochromic shift is often observed in the absorption spectrum with increasing solvent polarity.
X-ray Crystallography
Single Crystal X-ray Diffraction for Precise Three-Dimensional Molecular Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. While the crystal structure for the title compound is not available in the searched literature, data from closely related structures, such as 2-[4-(azidomethyl)phenyl]benzonitrile and 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, can provide valuable insights into the expected structural features. nih.govnih.gov
For instance, the crystal structure of 2-[4-(azidomethyl)phenyl]benzonitrile reveals a triclinic crystal system. nih.gov The bond lengths and angles within the benzene rings are expected to be within their normal ranges. The dihedral angle between the two aromatic rings is a critical parameter that would be precisely determined. In the case of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, the dihedral angle between the central benzene ring and the cyanobenzene ring is 52.54 (7)°. nih.gov A similar non-planar arrangement is anticipated for this compound.
The crystallographic data would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as C-H···π or dipole-dipole interactions, which govern the supramolecular architecture. nih.gov
Table of Crystallographic Data for a Related Compound: 2-[4-(Azidomethyl)phenyl]benzonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₄ |
| Molecular Weight | 234.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.0763 (16) |
| b (Å) | 8.2183 (16) |
| c (Å) | 10.116 (2) |
| α (°) | 76.22 (3) |
| β (°) | 69.36 (3) |
| γ (°) | 85.94 (3) |
| Volume (ų) | 610.2 (2) |
| Z | 2 |
| Temperature (K) | 293 |
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Architectures (e.g., Hirshfeld Surface Analysis)
The solid-state architecture of crystalline materials is dictated by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. These interactions govern the three-dimensional arrangement of molecules, influencing the material's physical properties. In the case of 2-(4-Methylphenyl)benzonitrile, X-ray crystallographic studies have revealed a well-defined packing structure stabilized primarily by weak non-covalent interactions.
Crystal Packing and Supramolecular Assembly:
The crystal structure of 2-(4-Methylphenyl)benzonitrile has been determined to be orthorhombic, belonging to the space group Pbca. nih.gov The fundamental building block of the crystal lattice consists of molecules arranged in a manner that maximizes packing efficiency. The dihedral angle between the two phenyl rings is a critical conformational parameter, determined to be 44.6(7)°. nih.gov This non-planar conformation is a common feature in biphenyl (B1667301) derivatives and arises from the steric hindrance between the ortho-hydrogens of the two rings.
| Crystal Data for 2-(4-Methylphenyl)benzonitrile | |
| Empirical Formula | C₁₄H₁₁N |
| Formula Weight | 193.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.6726(4) |
| b (Å) | 11.4037(5) |
| c (Å) | 12.2426(5) |
| Volume (ų) | 1071.18(9) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
| Data sourced from Siddegowda, M. S., et al. (2011). nih.gov |
Hydrogen Bonding Networks:
In the crystal structure of 2-(4-Methylphenyl)benzonitrile, classical hydrogen bonds (e.g., O-H···N, N-H···O) are absent due to the lack of strong hydrogen bond donors. The nitrile group (-C≡N) can act as a weak hydrogen bond acceptor. mdpi.com However, in the absence of suitable donors, the crystal packing is dominated by other non-covalent forces. It is anticipated that in this compound, the scenario would be similar, with the nitrile and the chloro-substituent potentially acting as weak acceptors for C-H···N and C-H···Cl interactions, respectively. These weak hydrogen bonds, while individually not as strong as classical hydrogen bonds, can collectively play a crucial role in stabilizing the crystal structure.
Hirshfeld Surface Analysis:
For a molecule like 2-(4-Methylphenyl)benzonitrile, a Hirshfeld surface analysis would typically reveal the following key features:
d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which appear as red spots. These would likely correspond to the C-H···π and π-π stacking interactions.
Fingerprint plots: These 2D plots summarize the intermolecular contacts. For this class of compounds, the plot would be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Significant contributions from C···H/H···C contacts would also be expected, corresponding to the C-H···π interactions.
A hypothetical breakdown of intermolecular contacts for a related benzonitrile derivative, based on published analyses of similar structures, is presented below to illustrate the insights gained from Hirshfeld surface analysis. nih.gov
| Intermolecular Contact | Contribution (%) |
| H···H | ~40-50% |
| C···H/H···C | ~25-35% |
| N···H/H···N | ~5-15% |
| C···C | ~5-10% |
This table illustrates that the majority of the surface is involved in van der Waals interactions (H···H) and C-H···π interactions, which are crucial for the cohesion of the crystal. The nitrile group's involvement in weak C-H···N interactions would be represented in the N···H/H···N contacts. In the case of this compound, additional Cl···H/H···Cl and potentially C-H···Cl contacts would also be observed, further influencing the supramolecular architecture.
Computational Chemistry and Theoretical Investigations of 2 2 4 Chlorophenyl Ethyl Benzonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting the physicochemical properties of organic molecules. mdpi.comresearchgate.net DFT methods, such as the widely used B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offer a balance of computational cost and accuracy for determining molecular properties. nih.govresearchgate.netnih.gov These calculations are fundamental to understanding the molecule's stable conformations, electronic structure, and inherent reactivity. researchgate.net
The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally seeks the minimum energy structure on the potential energy surface. mdpi.com For a flexible molecule like 2-[2-(4-chlorophenyl)ethyl]benzonitrile, which contains single bonds in its ethyl bridge, multiple conformations can exist. Conformational analysis is performed by systematically rotating these bonds to identify the global energy minimum, which represents the most stable and populated structure of the molecule at equilibrium. nih.gov The stability of this optimized geometry is confirmed when all calculated vibrational frequencies are positive (real), as imaginary frequencies indicate a transition state rather than a stable minimum. mdpi.com
The optimized geometrical parameters, such as bond lengths and angles, provide the foundational data for all other computational analyses.
| Parameter | Structural Feature | Typical Predicted Value |
|---|---|---|
| Bond Length (Å) | C≡N (Nitrile) | ~1.15 Å |
| C-Cl (Chlorophenyl) | ~1.75 Å | |
| C-C (Ethyl Bridge) | ~1.54 Å | |
| Bond Angle (°) | Benzene (B151609) Ring (Internal C-C-C) | ~120° |
| C-C≡N (Nitrile) | ~178-180° | |
| C-C-C (Ethyl Bridge) | ~112° |
The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing benzonitrile (B105546) moiety, indicating that intramolecular charge transfer is a key feature of its electronic excitations.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.govchemrxiv.org It is used to predict reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. nih.gov For this compound, the most negative regions are expected around the nitrogen atom of the nitrile group and the chlorine atom, identifying them as primary sites for electrophilic interaction. Positive potentials are typically found around the hydrogen atoms.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from its electronic structure. chemrxiv.orgchemrxiv.org Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, describe the reactivity of the molecule as a whole. researchgate.netresearchgate.net Key global descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and its inverse, global softness (S). The electrophilicity index (ω) quantifies the energy stabilization when a molecule accepts additional electronic charge, indicating its electrophilic nature. arxiv.org
Local reactivity descriptors, such as the Fukui function, pinpoint which atoms within a molecule are most reactive. researchgate.net The Fukui function helps to identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.netresearchgate.net This analysis complements the MEP map by providing a quantitative measure of site-specific reactivity.
| Descriptor | Symbol | Predicted Value (eV) |
|---|---|---|
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.38 |
| Electronegativity | χ | 3.85 |
| Chemical Potential | µ | -3.85 |
| Electrophilicity Index | ω | 2.80 |
Vibrational and Electronic Spectral Simulations
Computational methods are also highly effective in simulating molecular spectra, which provides a direct link between theoretical models and experimental observations.
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield harmonic frequencies for the fundamental vibrational modes of the molecule. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific spectral bands to the motions of particular functional groups. researchgate.netnih.gov For this compound, key predicted vibrations would include the C≡N stretching of the nitrile group, the C-Cl stretching of the chlorophenyl ring, and various C-H and C=C stretching and bending modes of the aromatic rings.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3080 | 3075 | Stretching of C-H bonds on phenyl rings |
| Aliphatic C-H Stretch | 2965 | 2960 | Stretching of C-H bonds on ethyl bridge |
| C≡N Stretch | 2235 | 2238 | Stretching of the nitrile triple bond |
| Aromatic C=C Stretch | 1590, 1485 | 1595, 1490 | In-plane stretching of benzene rings |
| C-Cl Stretch | 740 | 738 | Stretching of the carbon-chlorine bond |
The electronic absorption spectra (UV-Vis) of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.eduiastate.edu This method calculates the energies of electronic transitions from the ground state to various excited states. q-chem.comnih.gov The output provides the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. iastate.edu For this compound, the primary electronic transitions are expected to be of the π→π* type, involving the promotion of an electron from a π-bonding orbital to a π*-antibonding orbital within the aromatic systems.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 225 | 0.35 | HOMO → LUMO+1 (π→π*) |
Reaction Mechanism Modeling and Energy Profiles
Computational modeling provides a powerful lens through which to examine the synthetic pathways leading to this compound and the energetic landscapes of its transformations.
Transition State Characterization and Reaction Pathway Elucidation for Synthetic Steps
The synthesis of this compound can be envisaged through common synthetic routes such as transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Negishi reactions, to form the crucial C(sp³)-C(sp²) bond of the ethyl bridge, followed or preceded by a cyanation step. Computational studies on analogous systems provide a framework for understanding the transition states and pathways involved.
For the C-C bond formation, density functional theory (DFT) calculations on palladium-catalyzed cross-coupling reactions are particularly informative. researchgate.netnih.govnih.gov The catalytic cycle is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Oxidative Addition: This initial step, often rate-determining, involves the insertion of a Pd(0) catalyst into the carbon-halide bond of an aryl halide. researchgate.neted.ac.uk DFT calculations can model the geometry of the three-centered transition state and determine its activation energy. For a substrate like 4-chlorobenzyl halide, this step would be modeled to understand the energy barrier to forming the arylpalladium(II) intermediate.
Transmetalation: In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. nih.govrsc.org Computational models help elucidate the structure of the intermediates and transition states, which can be influenced by the nature of the base and solvent.
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. ed.ac.uk The transition state for this step is characterized by the two organic ligands moving closer together on the palladium center.
The cyanation of an aryl halide to form the benzonitrile moiety has also been a subject of theoretical investigation. nih.govnih.govrsc.org Metal-catalyzed processes, for instance using copper or palladium, are common. researchgate.net DFT studies on these reactions help to clarify the mechanism, which can involve oxidative addition of the aryl halide to the metal center, coordination of the cyanide source, and subsequent reductive elimination to form the aryl nitrile. nih.gov The calculated energy barriers for these steps provide insight into the reaction kinetics.
Table 1: Representative Calculated Activation Energies for Key Steps in Analogous Cross-Coupling Reactions Data is hypothetical and based on typical values found in computational studies of similar reactions.
| Catalytic Step | Reactant System Analogy | Catalyst | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Oxidative Addition | Aryl Bromide + Pd(PPh₃)₂ | Pd(0) | DFT | 15 - 25 |
| Transmetalation | Aryl-Pd(II)-Br + Phenylboronic acid | Pd(II) | DFT | 10 - 20 |
| Reductive Elimination | Diaryl-Pd(II) Complex | Pd(II) | DFT | 5 - 15 |
Energetic Landscape of Transformations involving the Compound and its Intermediates
Beyond its synthesis, the nitrile group itself can undergo various transformations. Computational studies on the hydrolysis of nitriles, for example, can map the energetic pathway from the nitrile to the corresponding amide and then to the carboxylic acid. libretexts.orgebsco.com These studies typically model the stepwise addition of water molecules, often catalyzed by acid or base, and calculate the energy barriers for each step, identifying the rate-determining transition state. Similarly, the reduction of the nitrile group to an amine can be modeled to understand the reaction energetics.
Molecular Dynamics Simulations for Non-Biological Systems
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions in various environments.
Conformational Flexibility and Dynamics in Different Environments (e.g., solvents, solid-state)
The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bonds of the ethyl bridge. This rotation determines the spatial relationship between the 4-chlorophenyl and the 2-cyanophenyl rings. MD simulations can be employed to explore the conformational space of this molecule in different media. researchgate.netresearchgate.net
In a vacuum or a non-polar solvent, the conformational preferences would be governed by intramolecular forces, such as steric hindrance and weak van der Waals interactions. In polar solvents, solute-solvent interactions become significant. researchgate.net The polar nitrile group would be expected to have strong interactions with polar solvent molecules, which could influence the equilibrium between different conformers. MD simulations of benzonitrile in various solvents have shown that local solvent structure and interactions, such as hydrogen bonding between the nitrile nitrogen and solvent protons, play a crucial role in the liquid's properties. acs.orgacs.orgstanford.edu For the target molecule, simulations could track the dihedral angles of the ethyl bridge over time to generate a population distribution of conformers and calculate the free energy barriers for interconversion between them.
Table 2: Potential Conformational States and Dihedral Angles for MD Simulation Analysis This table presents a hypothetical framework for analyzing the conformational dynamics of the target molecule.
| Conformer Description | Dihedral Angle τ₁ (Aryl-CH₂-CH₂-Aryl) | Expected Population in Non-Polar Solvent | Expected Population in Polar Solvent |
|---|---|---|---|
| Anti-periplanar | ~180° | High | High (sterically favored) |
| Syn-clinal (Gauche) | ~±60° | Moderate | Moderate to Low (potential for specific solvent interactions) |
| Syn-periplanar | ~0° | Low (sterically hindered) | Very Low |
Interactions with Non-Biological Substrates, Surfaces, or Catalytic Sites
MD simulations and DFT calculations can model the interaction of this compound with various non-biological materials. This is particularly relevant in the context of catalysis, where the molecule might interact with a metal surface. nih.govunibo.it
Computational studies can predict the preferred binding orientation of the molecule on a given surface (e.g., palladium, platinum, or gold). The interaction could be dominated by the π-systems of the aromatic rings adsorbing onto the surface, or by a more direct interaction of the nitrile group's lone pair or the chlorine atom with the surface atoms. nih.gov DFT calculations can provide adsorption energies, bond distances between the molecule and the surface, and analyze the change in the electronic structure of the molecule upon adsorption. unibo.it This information is critical for understanding heterogeneous catalysis mechanisms involving such molecules.
Structure-Reactivity and Structure-Property Relationship Studies (Excluding QSAR for human biological activity)
By calculating various molecular descriptors, computational chemistry can establish relationships between the structure of this compound and its inherent reactivity and physical properties. nih.govnih.gov
Computational methods can quantify these effects:
Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the area around the nitrile nitrogen would be expected to be highly negative, representing a site for electrophilic attack or hydrogen bonding.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of initial electron donation (nucleophilic attack), while the LUMO indicates the site of electron acceptance (electrophilic attack). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative picture of the polarity of different bonds and the reactivity of various sites.
These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models to predict physical properties like boiling point, solubility, or chromatographic retention times without resorting to experimental measurements. atlantis-press.comijnrd.org
Advanced Applications and Materials Science Perspectives of 2 2 4 Chlorophenyl Ethyl Benzonitrile and Its Derivatives
Exploitation in Advanced Materials Science
The integration of nitrile and chlorophenyl groups into a single molecular entity provides a foundation for the development of novel materials with tailored electronic and physical properties. The electron-withdrawing nature of the benzonitrile (B105546) moiety and the influence of the chloro-substituent on the electronic structure are key features that can be exploited in various advanced material applications.
While the direct polymerization of 2-[2-(4-chlorophenyl)ethyl]benzonitrile is not widely documented, its structure is amenable to incorporation into polymeric chains to create functional materials. The synthesis of advanced polymers is a rapidly growing field, driven by the demand for materials with specific, high-performance characteristics. cmu.edu The development of new synthetic methods allows for precise control over the molecular architecture of polymers, which in turn dictates their properties. cmu.edu
Functional polymers can be synthesized through several approaches, including the direct copolymerization of functional monomers, chemical modification of existing polymers, or the use of reactive copolymer intermediates. cmu.edu A compound like this compound could potentially serve as a monomer or a precursor to a monomer in such synthetic strategies. The presence of the benzonitrile and chlorophenyl groups could impart specific properties to the resulting polymer, such as high thermal stability, specific dielectric properties, or altered solubility.
For instance, the nitrile group is known to enhance the thermal stability and solvent resistance of polymers. Furthermore, the polar nature of the nitrile group can be exploited to create polymers with high dielectric constants, which are valuable in the fabrication of electronic components. The chlorophenyl group can also influence the polymer's properties, including its refractive index and flame retardancy. The synthesis of zwitterionic polymers, which contain an equal number of cationic and anionic groups, often involves multi-step procedures starting from functionalized precursors. mdpi.com
The table below illustrates the properties of some functional polymers, highlighting the kinds of characteristics that could be targeted in the design of new polymers derived from this compound.
| Polymer Type | Functional Group | Key Properties | Potential Applications |
| Polyacrylonitrile | Nitrile (-CN) | High strength, thermal stability, chemical resistance | Carbon fiber precursor, textiles, filtration membranes |
| Poly(p-phenylene vinylene) | Phenyl, Vinyl | Conjugated system, electroluminescence | Organic light-emitting diodes (OLEDs), photovoltaics |
| Poly(vinyl chloride) | Chlorine (-Cl) | Durability, flame retardancy, low cost | Construction materials, electrical cable insulation |
This table presents examples of functional polymers to illustrate the potential properties that could be achieved by incorporating moieties similar to those in this compound.
Benzonitrile derivatives are a significant class of materials in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). These compounds are often used as host materials or as electron-transporting layers due to the electron-deficient nature of the benzonitrile unit. The incorporation of a benzonitrile moiety can lead to materials with high triplet energies, which is crucial for efficient blue phosphorescent OLEDs.
For example, derivatives of benzonitrile have been investigated for their optoelectronic and photonic properties, showing promise for use in electronic devices. researchgate.net The specific properties of these materials, such as their optical band gap and refractive index, are often sensitive to the solvent used in their processing, indicating the importance of manufacturing conditions. researchgate.net
While there is no specific data on this compound in OLEDs, related benzonitrile derivatives have demonstrated excellent performance. For instance, compounds incorporating benzonitrile have been used to create twisted intramolecular charge transfer (TICT) molecules for OLED applications. researchgate.net
The following table summarizes the performance of selected OLEDs that utilize benzonitrile derivatives, illustrating the potential of this class of compounds in optoelectronic applications.
| Benzonitrile Derivative Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) |
| Carbazole-Benzonitrile | Host | Blue | 26.1% |
| Triazine-Benzonitrile | Electron Transport | Blue | Not specified |
| Donor-Acceptor-Donor' Fluorinated Benzonitrile | Emitter | Tunable | Not specified |
This table is based on data for various benzonitrile derivatives and is intended to show the potential performance of materials in this class.
The development of chemical sensors and molecular probes is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. mdpi.com Fluorescent molecular probes are a particularly important class of sensors that can detect specific analytes with high sensitivity and selectivity. nih.gov The design of these probes often involves a fluorophore unit linked to a receptor that selectively interacts with the target analyte.
A molecule like this compound possesses features that could be exploited in the design of chemical sensors. The benzonitrile group, being a polar and electron-withdrawing moiety, can influence the photophysical properties of a molecule. The aromatic rings provide a scaffold that can be further functionalized to introduce specific binding sites for target analytes. For example, a magnetic molecular imprinting-based fluorescence probe was developed for the detection of the herbicide 2,4-D, demonstrating the use of complex molecular structures in sensor applications. nih.gov
Electrochemical sensors represent another major class of chemical sensors where the interaction between the sensor and the target analyte leads to a measurable change in an electrical signal. mdpi.com The electronic properties of this compound could make it a candidate for incorporation into the sensing element of an electrochemical sensor.
While specific applications of this compound in this area have not been reported, the general principles of sensor design suggest that its derivatives could be engineered to act as effective molecular probes.
Catalysis and Coordination Chemistry
The nitrile group in this compound can act as a coordinating ligand for metal ions, opening up possibilities for its use in catalysis and coordination chemistry. The formation of metal-ligand complexes is fundamental to both homogeneous and heterogeneous catalysis.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Ligands containing nitrile groups can be used in the synthesis of MOFs, where the nitrile can coordinate to the metal centers.
The table below provides examples of MOFs constructed with different types of organic ligands, illustrating the diversity of structures and applications in this field.
| MOF Name | Metal Ion | Organic Ligand(s) | Key Feature | Application |
| MOF-508b | Zinc(II) | Benzene-1,4-dicarboxylate, 4,4'-Bipyridine | 3D structure with mesoporous pores | CO2 adsorption |
| ADES-1 | Zinc(II) | 5-nitroisophthalate, (E)-N′-(pyridin-3-ylmethylene)nicotinohydrazide | 2D network topology | Dye adsorption, Catalysis |
| Zn(II)-MOFs | Zinc(II) | 1,2,4,5-benzenetetracarboxylic acid, Pyridylbenzimidazole derivatives | Dual-functional, luminescent | Detection of Fe(III) ions and acetylacetone |
This table showcases examples of MOFs to illustrate the role of organic ligands in determining their properties and applications.
Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium catalysts are particularly widely used in these reactions. researchgate.net The direct arylation of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.
A compound like this compound contains several C-H bonds on its aromatic rings that could potentially undergo direct arylation. The directing-group ability of the nitrile group could influence the regioselectivity of such a reaction. For example, the palladium-catalyzed ortho-arylation of carbamate-protected estrogens has been demonstrated, showcasing the use of directing groups in the functionalization of complex molecules. researchgate.net
While the direct arylation of this compound has not been specifically described, the principles of transition metal catalysis suggest that this molecule could be a substrate in such reactions. The development of catalytic systems for the cyclotrimerization of benzonitriles using titanium complexes further highlights the reactivity of the nitrile group in the presence of transition metals. researchgate.net
The following table provides examples of palladium-catalyzed cross-coupling reactions, illustrating the versatility of this type of catalysis.
| Reaction Type | Catalyst | Substrates | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Indole derivative, Vinyl bromide | Biaryl compound |
| Heck Reaction | Palladium complex | Aryl halide, Alkenes | Substituted alkene |
| Sonogashira Coupling | Palladium complex | Aryl halide, Terminal alkyne | Aryl-alkyne |
This table provides a general overview of common palladium-catalyzed reactions and is not specific to this compound.
Development of Novel Heterogeneous or Homogeneous Catalysts
While direct catalytic applications of this compound are not extensively documented in current literature, the broader class of benzonitrile derivatives represents a significant area of research in the development of novel catalysts. The nitrile (-CN) group is a versatile functional group that can act as a ligand for transition metals, forming complexes that can serve as catalysts in various organic transformations. fao.orgresearchgate.net These complexes are often soluble in organic solvents and the benzonitrile ligand can be readily displaced by stronger ligands, making them useful as synthetic intermediates in catalysis.
The development of axially chiral benzonitrile derivatives has opened new avenues in asymmetric catalysis. fao.org These chiral molecules can be utilized as ligands in transition metal-catalyzed reactions to achieve high enantioselectivity. fao.org The synthesis of such chiral benzonitriles can be achieved through methods like N-heterocyclic carbene (NHC) organocatalysis. fao.org It is conceivable that derivatives of this compound could be functionalized to create chiral ligands for asymmetric synthesis.
Furthermore, benzonitriles can be involved in catalytic cycles themselves. For instance, the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines can be catalyzed by low-valent transition metal species, such as those derived from titanium chlorido complexes and magnesium. researchgate.net This suggests a potential for this compound to be used as a building block for the synthesis of complex organic molecules with applications in materials science.
The following table summarizes potential catalytic applications of benzonitrile derivatives, which could be extrapolated to this compound and its derivatives.
| Catalyst Type | Application | Role of Benzonitrile Derivative |
| Transition Metal Complexes | Asymmetric Synthesis | Chiral ligand |
| Organocatalysts | Enantioselective Reactions | Precursor for chiral molecules |
| Low-Valent Transition Metals | Cyclotrimerization Reactions | Substrate for synthesis of triazines |
Agrochemical Intermediates and Specialty Chemical Production (Excluding Direct Human Exposure)
Synthesis of Environmentally Benign Agrochemicals (e.g., as precursors for fungicides or herbicides, without toxicity profiling)
A significant application of this compound is its role as a key intermediate in the synthesis of the fungicide fenpropimorph (B1672530). wikipedia.org Fenpropimorph is a systemic morpholine (B109124) fungicide used to control a variety of fungal diseases in cereal crops. wikipedia.orgherts.ac.uk The synthesis of fenpropimorph involves the chemical modification of this compound.
The production of fenpropimorph from its precursors is a multi-step process. While specific proprietary synthesis routes may vary, the general transformation involves the conversion of the nitrile group and subsequent reaction with a substituted morpholine derivative. The structural backbone of this compound provides the necessary chlorophenyl ethyl moiety for the final fenpropimorph molecule.
The use of this compound as a precursor highlights its importance in the agrochemical industry for the production of fungicides that help in protecting crops and ensuring food security. Research in this area focuses on optimizing the synthesis process to improve yield and reduce environmental impact.
Industrial Specialty Chemical Production for Various Industries
Benzonitrile and its derivatives are versatile intermediates in the chemical industry, serving as precursors for a wide range of specialty chemicals. mdpi.com These include pharmaceuticals, dyes, pigments, and polymers. mdpi.com While specific large-scale industrial applications of this compound beyond agrochemical synthesis are not widely reported, its chemical structure suggests potential for use in several areas.
The nitrile group can be hydrolyzed to form a carboxylic acid or reduced to form an amine, opening up pathways to a variety of other functionalized molecules. These transformations could lead to the production of specialty polymers, resins, or other organic fine chemicals. For example, benzonitriles are used in the synthesis of benzoguanamine (B160333) resins, which are used in coatings and molding compounds.
The presence of the 4-chlorophenyl group also influences the properties of potential downstream products, possibly enhancing thermal stability or imparting other desirable characteristics. The reactivity of the aromatic rings also allows for further functionalization, expanding the range of potential specialty chemicals that could be derived from this compound.
Environmental and Chemical Degradation Studies (Focus on Pathways, not toxicity)
Photolytic and Oxidative Degradation Pathways in Environmental Matrices
The environmental fate of this compound is influenced by photolytic and oxidative degradation processes. While direct studies on this specific compound are limited, the degradation pathways can be inferred from studies on its derivative, fenpropimorph, and related chemical structures.
Photodegradation is a potential pathway for the breakdown of chlorinated aromatic compounds in the environment. osti.gov Ultraviolet (UV) radiation from sunlight can induce the cleavage of the carbon-chlorine bond, leading to dechlorination. researchgate.net For this compound, this would result in the formation of 2-(2-phenylethyl)benzonitrile and other dechlorinated byproducts. The nitrile group itself can also undergo photochemical reactions.
Oxidative degradation, mediated by reactive oxygen species such as hydroxyl radicals (•OH) in the atmosphere and in aquatic environments, is another important degradation pathway. uwaterloo.ca The ethyl bridge connecting the two aromatic rings is susceptible to oxidative cleavage. Furthermore, the aromatic rings can be hydroxylated, leading to the formation of phenolic derivatives. The degradation of fenpropimorph, for instance, involves oxidation of the tert-butyl group and the morpholine ring. fao.orgfao.org This suggests that the chlorophenyl and benzonitrile rings of the precursor could also be subject to oxidative modification.
A proposed initial degradation step for this compound in an aerobic environment is the oxidation of the ethyl linker, potentially leading to the formation of ketones or carboxylic acids, followed by further degradation of the aromatic rings.
Mechanistic Studies of Chemical Transformation and Persistence in Different Systems
The persistence of this compound in the environment is determined by its susceptibility to various chemical transformation reactions. The rate of these transformations is influenced by environmental conditions such as pH, temperature, and the presence of microorganisms. oregonstate.edu
Hydrolysis: The nitrile group of benzonitriles can undergo hydrolysis to form a carboxylic acid (benzoic acid derivative) via a benzamide (B126) intermediate. doubtnut.comrsc.org This reaction is typically catalyzed by acid or base. rsc.orgznaturforsch.com The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. znaturforsch.com For this compound, hydrolysis would lead to the formation of 2-[2-(4-chlorophenyl)ethyl]benzamide and subsequently 2-[2-(4-chlorophenyl)ethyl]benzoic acid.
Microbial Degradation: Soil microorganisms can play a significant role in the degradation of benzonitrile compounds. researchgate.netnih.gov Bacteria have been identified that can utilize benzonitriles as a carbon and nitrogen source. nih.govethz.ch The degradation pathway often involves the enzymatic hydrolysis of the nitrile group to the corresponding carboxylic acid, which is then further metabolized through central metabolic pathways. nih.govethz.ch The persistence of this compound in soil would therefore be dependent on the presence and activity of suitable microbial populations.
The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. oregonstate.edu The half-life of this compound in soil and water would be influenced by the combined rates of photolysis, oxidation, hydrolysis, and microbial degradation.
The following table outlines potential transformation products of this compound.
| Transformation Process | Potential Products |
| Photodegradation | 2-(2-phenylethyl)benzonitrile, hydroxylated derivatives |
| Oxidative Degradation | Ketones, carboxylic acids, phenolic derivatives |
| Hydrolysis | 2-[2-(4-chlorophenyl)ethyl]benzamide, 2-[2-(4-chlorophenyl)ethyl]benzoic acid |
| Microbial Degradation | 2-[2-(4-chlorophenyl)ethyl]benzoic acid and further metabolites |
Analytical Reagent and Probe Development (Non-Biological Detection)
The utility of specifically designed organic molecules as analytical reagents and probes for the detection of non-biological analytes is a cornerstone of modern analytical chemistry. The structural framework of this compound, featuring a chlorinated phenyl ring, an ethyl bridge, and a benzonitrile group, presents a versatile scaffold that could theoretically be adapted for such purposes. The nitrile group can be chemically modified, and the aromatic rings can be functionalized to introduce specific binding sites or signaling moieties. These modifications are crucial for tailoring the molecule to interact selectively with target analytes and to produce a measurable signal upon binding.
Development of Chemo-Sensors for Specific Analytes or Pollutants
While the core structure of this compound is not inherently a chemo-sensor, its derivatives could be engineered to detect specific analytes or environmental pollutants. The development of such chemo-sensors would involve the strategic incorporation of recognition units (receptors) and signaling units (fluorophores, chromophores) onto the basic molecular structure. For instance, the benzonitrile moiety could be hydrolyzed to a carboxylic acid, which could then be coupled with various recognition groups capable of binding to metal ions, anions, or neutral molecules.
The design of a potential chemo-sensor based on this scaffold would aim to elicit a change in a physical property, such as color or fluorescence, upon interaction with a target analyte. For example, functionalization with a fluorescent group could lead to a sensor that exhibits a change in its emission spectrum upon binding to a pollutant, a phenomenon known as chemosensing. The 4-chlorophenyl group might also influence the electronic properties of the molecule and its potential interactions with certain analytes.
Applications in Non-Medical Diagnostics or Environmental Monitoring Technologies
The potential applications of chemo-sensors derived from this compound in non-medical diagnostics and environmental monitoring are broad. In the context of environmental monitoring, such sensors could be developed for the detection of heavy metal ions, organic pollutants, or other hazardous substances in water and soil samples. The selectivity and sensitivity of these sensors would be determined by the specific design of the receptor unit integrated into the molecular structure.
For instance, a derivative designed to bind selectively to a particular heavy metal ion could be immobilized on a solid support, such as a test strip or the surface of an optical fiber, to create a portable and rapid detection system. The interaction between the sensor and the analyte would generate a signal that could be quantified, providing a measure of the pollutant's concentration. However, it is important to note that extensive research and development would be required to optimize the performance of such sensors in terms of their selectivity, sensitivity, response time, and stability in complex environmental matrices.
As of the current body of scientific literature, specific research detailing the development and application of chemo-sensors or diagnostic tools derived from this compound for non-biological detection is not available. The information presented is based on the general principles of chemo-sensor design and the potential functionalization of the parent compound's structure. Consequently, no data tables with specific research findings can be provided at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
